2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
23047-95-2 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C14H11N3O/c15-12-9-5-4-8-11(12)14-17-16-13(18-14)10-6-2-1-3-7-10/h1-9H,15H2 |
InChI Key |
BRUOFARTOPHRMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3N |
Other CAS No. |
23047-95-2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 5 Phenyl 1,3,4 Oxadiazol 2 Yl Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. Analysis of the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each atom within the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is predicted to exhibit distinct signals corresponding to the protons of the two aromatic rings and the amine group.
The protons on the phenyl ring attached to the C5 position of the oxadiazole ring are expected to appear as a complex multiplet. Specifically, the two ortho-protons (H-2'/H-6') would likely resonate in the range of δ 8.0-8.2 ppm, being deshielded by the electron-withdrawing effect of the oxadiazole ring. The meta- (H-3'/H-5') and para- (H-4') protons would appear further upfield, typically between δ 7.4-7.6 ppm. mdpi.com
The protons of the aniline (B41778) ring demonstrate a more complex pattern due to the ortho-substitution. Four distinct aromatic proton signals are expected. These signals, corresponding to H-3, H-4, H-5, and H-6, would likely appear as multiplets in the δ 6.7-7.9 ppm region. The amino group (NH₂) protons are anticipated to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically observed around δ 4.2 ppm in a non-polar solvent like CDCl₃. nih.gov The broadness of this signal is due to quadrupole broadening and potential hydrogen exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl H-2', H-6' | 8.0 - 8.2 | Multiplet (m) |
| Phenyl H-3', H-4', H-5' | 7.4 - 7.6 | Multiplet (m) |
| Aniline H-3, H-4, H-5, H-6 | 6.7 - 7.9 | Multiplet (m) |
| -NH₂ | ~4.2 | Broad Singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 14 distinct signals are expected, corresponding to the 14 carbon atoms in the asymmetric structure.
The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring (C2 and C5) are characteristically found at very low field due to the strong deshielding effect of the adjacent heteroatoms. Their chemical shifts are typically in the range of δ 160-166 ppm. nih.govresearchgate.net The carbon attached to the aniline ring (C2 of oxadiazole) and the carbon attached to the phenyl ring (C5 of oxadiazole) would have slightly different chemical shifts. mdpi.com
The carbons of the phenyl ring would show signals in the aromatic region (δ 120-135 ppm). The ipso-carbon (C-1') attached to the oxadiazole ring would be found around δ 124 ppm, while the other phenyl carbons would appear at δ 126-132 ppm. mdpi.com
The carbons of the aniline ring would also resonate in the aromatic region. The carbon atom bearing the amino group (C-2 of aniline) is expected to be shielded and appear around δ 140-145 ppm. rsc.org The carbon atom attached to the oxadiazole ring (C-1 of aniline) would be deshielded, with a predicted shift in the δ 113-120 ppm range. The remaining four carbons of the aniline ring would resonate between δ 115-135 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Oxadiazole C2, C5 | 160 - 166 |
| Phenyl C-1' | ~124 |
| Phenyl C-2'/C-6' | 126 - 129 |
| Phenyl C-3'/C-5' | 129 - 131 |
| Phenyl C-4' | 131 - 133 |
| Aniline C-1 | 113 - 120 |
| Aniline C-2 | 140 - 145 |
| Aniline C-3, C-4, C-5, C-6 | 115 - 135 |
Advanced Two-Dimensional NMR Techniques for Connectivity Assignments
To definitively assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would be crucial for tracing the connectivity within the phenyl and aniline rings. For instance, correlations would be observed between H-3 and H-4, H-4 and H-5, and H-5 and H-6 on the aniline ring, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons directly to the carbons they are attached to. It would be used to unambiguously link the proton assignments from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment shows couplings between protons and carbons that are two or three bonds away. This technique is particularly powerful for establishing the connectivity between the different fragments of the molecule. For example, HMBC would show correlations from the aniline protons (e.g., H-6) to the oxadiazole carbon (C2), and from the phenyl protons (e.g., H-2'/H-6') to the other oxadiazole carbon (C5), thus confirming the arrangement of the rings around the central oxadiazole core.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups.
N-H Stretching: The primary amine (-NH₂) group of the aniline moiety gives rise to two distinct stretching vibrations: an asymmetric stretch typically found around 3450-3400 cm⁻¹ and a symmetric stretch near 3350-3300 cm⁻¹. nih.gov
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both aromatic rings are expected to appear as a group of bands above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region. nih.gov
C=N Stretching: The carbon-nitrogen double bond within the 1,3,4-oxadiazole ring is a strong chromophore and is expected to show a characteristic absorption band in the region of 1650-1630 cm⁻¹. lookchem.comorientjchem.org
N-H Bending: The in-plane bending (scissoring) vibration of the primary amine group typically appears in the 1640-1560 cm⁻¹ range, often overlapping with aromatic C=C stretching bands.
Aromatic C=C Stretching: The skeletal vibrations of the phenyl and aniline rings will produce a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-O-C Stretching: The ether-like C-O-C linkage within the oxadiazole ring typically exhibits a strong absorption band, often around 1250-1050 cm⁻¹. nih.gov
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | Asymmetric Stretch | 3450 - 3400 |
| Primary Amine (-NH₂) | Symmetric Stretch | 3350 - 3300 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Oxadiazole C=N | Stretch | 1650 - 1630 |
| Primary Amine (-NH₂) | Bend (Scissoring) | 1640 - 1560 |
| Aromatic C=C | Skeletal Stretch | 1600 - 1450 |
| Oxadiazole C-O-C | Stretch | 1250 - 1050 |
Raman Spectroscopy Applications for Molecular Vibrational Analysis
Raman spectroscopy offers complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may produce strong signals in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule. The symmetric "breathing" modes of the phenyl and aniline rings, which involve the entire ring expanding and contracting, typically give rise to strong and sharp Raman bands. These are often found in the fingerprint region below 1600 cm⁻¹. The C=N and C=C stretching vibrations would also be active in the Raman spectrum, providing confirmatory data to the IR analysis. nih.gov Furthermore, the analysis of polarized Raman spectra could help in assigning the symmetry of the vibrational modes, adding another layer of detail to the structural elucidation.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, serves as a powerful tool to probe the electronic transitions and photophysical behavior of these molecules.
The UV-Vis absorption spectra of this compound and its derivatives are characterized by intense absorption bands, which are attributed to π→π* and n→π* electronic transitions within the conjugated system. researchgate.netmdpi.com The extended π-conjugation, spanning the phenyl ring, the 1,3,4-oxadiazole moiety, and the aniline fragment, dictates the position and intensity of these absorption maxima.
Derivatives of 5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazole, synthesized from 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines, exhibit two to three absorption bands in aqueous methanol. mdpi.com These bands are a result of both n→π* and π→π* electronic transitions. mdpi.com The specific substitution pattern on the phenyl and oxadiazole rings significantly influences the absorption characteristics. For instance, the introduction of different alkyl chains at the 2-position of the 5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazole core results in minor shifts (2-8 nm) in the absorption maxima. nih.gov
In a study of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives, the intermediate 4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline displayed characteristic aromatic proton signals in its ¹H NMR spectrum and a molecular ion peak at m/z 327 [M+1] in the LC-MS, confirming its structure. nih.gov The final amide derivatives showed characteristic IR absorption bands for the amide N-H and C=O groups. nih.gov
Computational studies, such as those employing Density Functional Theory (DFT), have been used to complement experimental UV-Vis data, providing a deeper understanding of the electronic structure and transitions. researchgate.netnih.gov These calculations help in assigning the observed absorption bands to specific molecular orbital transitions, often identifying them as π→π* in nature. researchgate.net
Table 1: UV-Vis Absorption Data for Selected this compound Derivatives
| Compound/Derivative | Solvent | λmax (nm) | Type of Transition | Reference |
| 2-Alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles | Aqueous Methanol | 240-600 | n→π* and π→π | mdpi.com |
| 2-amino-5-phenyl-1,3,4-oxadiazole | Not specified | 280, 319 | π→π and n→π* | researchgate.net |
| (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEGs | THF, CH2Cl2, DMSO, ACN, Methanol | ~300 | Not specified | mdpi.com |
Many derivatives of this compound exhibit significant fluorescence, a property that is highly dependent on their molecular structure and environment. mdpi.comrsc.org The 1,3,4-oxadiazole ring, being a well-known fluorophore, contributes to the luminescent properties of these compounds. nih.gov
For example, heteroleptic iridium(III) complexes incorporating 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol derivatives as ancillary ligands have been developed as green phosphors. rsc.org These complexes exhibit photoluminescence quantum yields ranging from 10% to 53% in dichloromethane (B109758) solution at room temperature. rsc.org The emission maxima for these complexes are observed between 519 and 537 nm. rsc.org
Bola-type molecules based on (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEGs display intense fluorescence in the range of 325 to 425 nm upon excitation at 300 nm. mdpi.com These compounds have been investigated as fluorescent chemosensors, showing a "turn-off" fluorescence response in the presence of certain analytes. mdpi.com
The introduction of an amphiphilic chain to a substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole scaffold was shown to increase water solubility and induce fluorescence, which was attributed to the prevention of aggregation-caused quenching (ACQ) due to electrostatic repulsions between the cationic chains. nih.gov This highlights the tunability of the photophysical properties through chemical modification.
Table 2: Fluorescence Data for Selected this compound Derivatives
| Compound/Derivative | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (%) | Reference |
| Iridium(III) complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol derivatives | CH2Cl2 | Not specified | 519-537 | 10-53 | rsc.org |
| (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEGs | Not specified | 300 | 325-425 | Not specified | mdpi.com |
The electronic absorption and emission properties of this compound and its derivatives are intrinsically linked to their molecular electronic structure. The interplay between electron-donating (e.g., aniline) and electron-withdrawing (e.g., oxadiazole) moieties within the conjugated system gives rise to intramolecular charge transfer (ICT) characteristics.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are instrumental in elucidating the nature of the excited states and the electronic transitions. nih.gov These calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the electronic band gap and the nature of the ICT. For instance, in push-pull derivatives with a D-π-A structure, the charge transfer absorption band shifts to longer wavelengths (red-shifted) with an increase in the ICT strength. nih.gov
The planarity of the molecule also plays a crucial role. A more planar conformation generally leads to a more extended π-conjugation, resulting in red-shifted absorption and emission spectra. Conversely, steric hindrance that forces the aromatic rings out of planarity can disrupt conjugation, leading to blue-shifted spectra.
The correlation between the experimental spectral data and theoretical calculations allows for a comprehensive understanding of the structure-property relationships in this class of compounds. This knowledge is vital for the rational design of new derivatives with tailored photophysical properties for specific applications, such as in organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.comrsc.org
High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of this compound and its derivatives, providing precise molecular weight determination and valuable structural information through fragmentation analysis. mdpi.comnih.gov
HRMS analysis of various synthesized derivatives has been used to confirm their chemical structures. For instance, in the synthesis of 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles, HRMS was employed to verify the formation of the target compounds. mdpi.com Similarly, for a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives, LC-MS was used to determine the molecular weight of the intermediate and final products, with the observed m/z values corresponding to the [M+1] ions. nih.gov
The fragmentation patterns observed in the mass spectra provide a fingerprint of the molecule, revealing the connectivity of its constituent parts. The fragmentation of 1,3,4-oxadiazole derivatives often involves the cleavage of the heterocyclic ring and the loss of small neutral molecules. The specific fragmentation pathways can be influenced by the nature and position of the substituents on the aromatic rings.
For example, the mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has been studied to understand its structure. researchgate.net Similarly, the fragmentation of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide has been analyzed. researchgate.net
Table 3: High-Resolution Mass Spectrometry Data for Selected Derivatives
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
| 4-(5-Pentadecyl-1,3,4-oxadiazol-2-yl)aniline | HRMS | 372.3015 [M+H]⁺ | 372.3009 | mdpi.com |
| 2-Pentadecyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | HRMS | 402.2757 [M+H]⁺ | 402.2755 | mdpi.com |
| 4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | LC-MS | 327 [M+1] | Not specified | nih.gov |
| N-{4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide | LC-MS | 432 [M+1] | Not specified | nih.gov |
X-ray Diffraction Analysis for Solid-State Structural Determination and Conformational Insights
Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of molecules in the solid state. This technique has been applied to several derivatives of this compound, offering precise information on bond lengths, bond angles, and torsional angles.
For instance, the crystal structure of N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline revealed that the asymmetric unit contains two independent molecules. researchgate.net The [2-(1,3,4-oxadiazol-2-yl)phenyl]amino group and the 2,3-dimethylphenyl ring are nearly perpendicular to each other in both molecules. researchgate.net Intramolecular N-H···N hydrogen bonds are observed, which contribute to the stability of the conformation. researchgate.net
In the crystal structure of 2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate, the benzene (B151609) and oxadiazole rings are nearly coplanar, with a small dihedral angle between them. nih.gov The molecules pack in layers with weak inter-layer π-π interactions between the oxadiazole and benzene rings. nih.gov
The crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine shows that the oxadiazole ring is nearly coplanar with the pendant phenyl and furan (B31954) rings. nih.gov The crystal packing is stabilized by N-H···N hydrogen bonds, forming inversion dimers. nih.gov
These X-ray crystallographic studies provide invaluable data for understanding the conformational preferences of these molecules in the solid state and the nature of the intermolecular interactions that govern their crystal packing. This information is crucial for correlating their solid-state properties with their molecular structure.
Table 4: X-ray Crystallographic Data for Selected Derivatives
| Compound | Key Structural Features | Reference |
| N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline | Two independent molecules in the asymmetric unit; nearly perpendicular phenyl and oxadiazole-phenyl moieties; intramolecular N-H···N hydrogen bonds. | researchgate.net |
| 2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl acetate | Nearly coplanar benzene and oxadiazole rings; layered packing with weak π-π interactions. | nih.gov |
| 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | Nearly coplanar oxadiazole, phenyl, and furan rings; N-H···N hydrogen-bonded dimers. | nih.gov |
| 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole | Offset π-stacked packing motif; C-H···π and C-H···N interactions. | researchgate.net |
Computational and Theoretical Investigations of 2 5 Phenyl 1,3,4 Oxadiazol 2 Yl Aniline and Its Analogues
Quantum Chemical Studies
Quantum chemical studies are fundamental to modern chemical research, providing detailed information about the electronic and geometric structures of molecules. For 2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline and its analogues, these methods are invaluable for understanding their intrinsic properties.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Studies on related oxadiazole-substituted quinazolines have utilized DFT to explore the effects of different electron-donating and electron-accepting substituents on their photophysical properties. researchgate.net The electronic structure of compounds like 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione has been successfully elucidated using DFT, revealing details about their solid-state properties. psu.edursc.org Furthermore, DFT has been instrumental in the design of novel 1,2,4-oxadiazole (B8745197) and quinazoline-4-one hybrids as potential anticancer agents by predicting their interactions with biological targets. rsc.orgfrontiersin.org
Ab Initio and Semi-Empirical Methods for Molecular Characterization
While DFT is widely used, ab initio and semi-empirical methods also play a role in characterizing molecules like this compound. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though often at a higher computational expense. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecular systems.
For complex systems, a combination of methods is often employed. For instance, the initial synthesis and characterization of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives often involve experimental techniques like FTIR, NMR, and mass spectrometry, which are then complemented by computational studies to confirm structures and understand electronic properties. mdpi.com
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity. ajchem-a.com
For an analogue, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations have determined the HOMO and LUMO energies to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com A larger energy gap generally signifies higher kinetic stability and lower chemical reactivity. ajchem-a.comajchem-a.com The distribution of these orbitals across the molecule indicates the likely sites for nucleophilic and electrophilic attack. libretexts.org In many oxadiazole derivatives, the HOMO is often localized on the phenyl rings, while the LUMO is distributed over the oxadiazole ring and adjacent moieties.
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a this compound Analogue
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 ajchem-a.com | -2.0928 ajchem-a.com | 4.4815 ajchem-a.com |
Data obtained from DFT/B3LYP/6-311++G(d,p) calculations.
Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. ajchem-a.comajchem-a.com The MESP map displays regions of negative potential (typically colored red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.
In studies of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MESP analysis revealed that the nitrogen atoms of the oxadiazole ring are the most electron-rich sites, making them prone to electrophilic attack. ajchem-a.comajchem-a.com Conversely, the hydrogen atoms typically exhibit the most positive electrostatic potential. ajchem-a.com This information is critical for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns. ajchem-a.com
Calculation of Global and Local Reactivity Descriptors
To quantify the chemical reactivity of a molecule, various global and local reactivity descriptors can be calculated from the HOMO and LUMO energies. These descriptors provide a more detailed picture of a molecule's reactivity than the energy gap alone.
Global reactivity descriptors include:
Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Global Softness (S): The reciprocal of global hardness, indicating the molecule's capacity to accept electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Local reactivity descriptors, such as Fukui functions and Mulliken population analysis , provide information about the reactivity of specific atoms within the molecule. Fukui functions identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. Mulliken population analysis, on the other hand, calculates the partial charge on each atom, offering insights into the charge distribution and potential reactive centers. For instance, in 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, these calculations help to pinpoint the nitrogen atom of the oxadiazole ring as a likely site for electrophilic attack. ajchem-a.comajchem-a.com
Table 2: Calculated Reactivity Descriptors for a this compound Analogue
| Compound | Ionization Potential (I) | Electron Affinity (A) | Electronegativity (χ) | Global Hardness (η) | Global Softness (S) | Electrophilicity Index (ω) |
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 6.5743 | 2.0928 | 4.33355 | 2.24075 | 0.2231 | 4.1867 |
Values are in eV, except for Global Softness (S) which is in eV⁻¹.
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation approaches provide dynamic insights into the behavior of this compound and its analogues. These methods are particularly useful for understanding how these molecules interact with their environment, such as in solution or within a biological system.
While specific molecular dynamics or Monte Carlo simulation studies on this compound are not extensively reported in the provided context, such techniques are commonly used for related systems. For instance, molecular dynamics simulations can be employed to study the conformational flexibility of these molecules and their interactions with solvent molecules. In the context of drug design, molecular docking, a type of molecular modeling, is used to predict the binding orientation and affinity of a ligand to a protein target. This has been applied to various oxadiazole derivatives to assess their potential as inhibitors of enzymes like EGFR. rsc.org
Conformational Analysis and Energy Landscape Exploration
Computational analysis of this compound and its analogues reveals key structural features. The core structure consists of a phenyl ring linked to a 1,3,4-oxadiazole (B1194373) ring, which is further substituted with an aniline (B41778) group. The planarity of the molecule is a significant factor, influenced by the electronic conjugation between the aromatic and heterocyclic rings.
Crystallographic studies of similar compounds, such as 5-phenyl-1,3,4-oxadiazol-2-amine, show that the oxadiazole ring is essentially planar. researchgate.net The torsion angle between the constituent atoms of the heterocyclic moiety is nearly zero, confirming its planarity. researchgate.net The phenyl ring is typically inclined to the oxadiazole ring, with a dihedral angle of approximately 13.42 (18)°. researchgate.net In the solid state, intermolecular hydrogen bonds play a crucial role in stabilizing the crystal structure, often forming two-dimensional networks. researchgate.net
For instance, in 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, the dihedral angles between the central oxadiazole ring and the pendant phenyl and furan (B31954) rings are 3.34 (18)° and 5.7 (6)°, respectively, indicating a nearly planar conformation. nih.gov This planarity is often stabilized by intramolecular hydrogen bonds. nih.gov
Molecular Dynamics Simulations for Structural Stability and Conformational Flexibility in Simulated Environments
Molecular dynamics (MD) simulations are employed to study the behavior of this compound and its analogues in various environments, providing insights into their structural stability and conformational flexibility. These simulations can model the interactions of the molecule with solvents and biological macromolecules.
MD simulations have been used to investigate the interactions of similar oxadiazole-based probes with model cell membranes. nih.gov These studies help in understanding how the molecule orients itself and interacts with the lipid bilayer, which is crucial for applications in drug delivery and bio-imaging.
For certain analogues, such as those designed as multifunctional anti-Alzheimer agents, MD simulations have been instrumental in examining the stability of the ligand-protein complex. nih.gov These simulations reveal the key amino acid residues that are important for binding to the target receptor, providing a dynamic view of the molecular recognition process. nih.gov
Computational Approaches to Understand Structural Transformations
Computational methods are also used to understand and predict structural transformations of oxadiazole derivatives. Density Functional Theory (DFT) calculations are a powerful tool for studying the electronic structure and reactivity of these molecules.
DFT studies have been used to investigate the photophysical properties of oxadiazole-substituted quinazolines. researchgate.net By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can understand the electronic transitions and predict the fluorescence behavior of these compounds. researchgate.net These computational results can then be compared with experimental spectroscopic data to validate the theoretical models. researchgate.net
Furthermore, computational studies can elucidate reaction mechanisms, such as the copper-catalyzed domino reaction for the synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline (B1356620) derivatives. researchgate.net These theoretical investigations can help in optimizing reaction conditions and designing more efficient synthetic routes.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Activity Relationships (SAR) Methodologies
QSAR and SAR studies are essential for establishing a correlation between the chemical structure of a molecule and its biological activity or properties. These methodologies are widely applied to oxadiazole derivatives to guide the design of new compounds with enhanced activities.
Development and Validation of QSAR Models Based on Structural and Electronic Descriptors
QSAR models are developed by correlating the biological activity of a series of compounds with their calculated molecular descriptors. These descriptors can be steric, electronic, or topological in nature.
For 1,3,4-oxadiazole derivatives, QSAR models have been successfully developed to predict their antioxidant activity. researchgate.net In one study, a model was built using 52 oxadiazole derivatives, and it was found that descriptors related to atomic mass and central symmetry were positively correlated with antioxidant activity. researchgate.net The resulting model showed high predictive power, with a squared correlation coefficient (r²) of 0.92 for the calibration set and 0.91 for the cross-validation set. researchgate.net
Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on oxadiazole derivatives with anti-Alzheimer's and anticancer activities. nih.govijpsdronline.com These models provide 3D contour maps that visualize the regions where steric, electrostatic, and other fields influence the activity, offering valuable guidance for designing more potent inhibitors. nih.govijpsdronline.com For instance, a 3D-QSAR model for anti-Alzheimer agents showed good statistical significance with Rcv² values of 0.692 (CoMFA) and 0.696 (CoMSIA). nih.gov
The validation of these models is a critical step and is typically performed using internal (cross-validation) and external (test set) validation techniques to ensure their robustness and predictive ability. ijpsdronline.comnih.gov
Interpretation of Structural Features Influencing Theoretical Reactivity and Molecular Recognition
The interpretation of QSAR and SAR results provides insights into the key structural features that govern the reactivity and molecular recognition of this compound and its analogues.
From QSAR models, specific molecular descriptors can be identified as having a significant impact on the activity. For example, in the case of antioxidant oxadiazoles, the Geary autocorrelation of lag 2 weighted by atomic masses (GATS2m) and the 3D-MoRSE descriptor of order 3 weighted by atomic Sanderson electronegativities (E3s) were found to be positively correlated with activity. researchgate.net
Contour maps from 3D-QSAR studies highlight the importance of specific structural modifications. nih.gov For example, the presence of bulky substituents in certain regions might be favorable for activity, while in other areas, electron-withdrawing or electron-donating groups might be preferred. nih.gov These interpretations are crucial for the rational design of new derivatives with improved properties.
Molecular docking studies, often performed in conjunction with QSAR, further elucidate the binding interactions between the oxadiazole derivatives and their biological targets. nih.gov These studies can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are essential for molecular recognition. nih.gov
Application of Machine Learning and Data Mining in Structure-Property Prediction for Oxadiazole Systems
Machine learning (ML) and data mining techniques are increasingly being used to develop more sophisticated and predictive models for structure-property relationships in chemical systems, including those containing the oxadiazole scaffold. researchgate.net
ML algorithms, such as artificial neural networks (ANN), random forests, and support vector machines, can handle large and complex datasets and often outperform traditional QSAR methods. researchgate.netresearchgate.net These methods have been applied to predict various properties, including toxicity, ADME (absorption, distribution, metabolism, and excretion) properties, and biological activities of small molecules. nih.gov
For oxadiazole derivatives, ML models can be trained on existing experimental data to predict the properties of novel, untested compounds. researchgate.net This can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. nih.gov
Furthermore, explainable AI (XAI) methods are being developed to interpret the decisions made by complex ML models, providing insights into the structure-property relationships that are learned by the model. nih.gov This helps in building trust in the predictions and provides medicinal chemists with actionable information for compound optimization. nih.gov The performance of these models is often evaluated on both in-distribution and out-of-distribution data to assess their robustness and generalizability. chemrxiv.org
Chemical Transformations and Synthetic Utility of 2 5 Phenyl 1,3,4 Oxadiazol 2 Yl Aniline
Utilization as a Versatile Synthetic Intermediate for Further Derivatization
The strategic positioning of a primary amine on the phenyl ring attached to the stable 1,3,4-oxadiazole (B1194373) core makes 2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline an ideal precursor for extensive derivatization. This allows for the systematic modification of its chemical properties and the introduction of diverse functionalities, leading to the synthesis of novel compounds with tailored characteristics.
The primary aniline (B41778) moiety is the most reactive site for further chemical transformations. Standard aniline chemistry can be readily applied to this compound to yield a variety of derivatives.
Diazotization: The primary amino group can undergo diazotization to form a highly reactive diazonium salt. This reaction is typically carried out by treating the aniline derivative with a nitrosyl cation, generated in situ from sodium nitrite in a strong acidic medium like sulfuric acid, at low temperatures (0–5 °C). mdpi.comnih.gov The resulting diazonium salt is a versatile intermediate that can be subsequently coupled with activated aromatic compounds such as phenols, resorcinol, or N,N-dimethylaniline to produce a range of azo compounds, which are known for their dyeing properties. mdpi.comnih.govresearchgate.net
Condensation to Schiff Bases: The aniline group readily condenses with various aromatic aldehydes to form Schiff bases, also known as azomethines. This reaction typically involves refluxing equimolar amounts of the aniline and the selected aldehyde in a solvent like absolute ethanol (B145695). asianpubs.orgekb.egresearchgate.net The formation of the imine (-C=N-) linkage provides a straightforward method to append different substituted aryl groups to the core structure, significantly expanding the molecular diversity of the resulting compounds. researchgate.net
| Reactant Aldehyde | Resulting Schiff Base Structure |
| Benzaldehyde | (E)-N-benzylidene-2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline |
| 4-Chlorobenzaldehyde | (E)-N-(4-chlorobenzylidene)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline |
| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline |
| 4-Nitrobenzaldehyde | (E)-N-(4-nitrobenzylidene)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline |
Amidation: The primary amine can react with various acylating agents, such as acid chlorides or acid anhydrides, to form stable amide derivatives. beilstein-journals.orggoogle.com For instance, reaction with chloroacetyl chloride introduces a reactive chloroacetamide group, which can serve as a point for further nucleophilic substitution. rasayanjournal.co.in Similarly, reaction with cyclic anhydrides like succinic or maleic anhydride (B1165640) yields amic acids, which can be subsequently cyclized. beilstein-journals.org This amidation reaction is a fundamental tool for linking the oxadiazole scaffold to other chemical moieties through a robust amide bond.
| Acylating Agent | Resulting Amide Product |
| Acetyl Chloride | N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)acetamide |
| Benzoyl Chloride | N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide |
| Chloroacetyl Chloride | 2-chloro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)acetamide |
| Succinic Anhydride | 4-oxo-4-((2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)amino)butanoic acid |
While the aniline moiety is the primary site of reactivity, the phenyl rings and the oxadiazole core can also be modified, although the latter is generally more challenging.
Phenyl Ring Functionalization: The two phenyl rings in the molecule can undergo electrophilic aromatic substitution reactions. For example, nitration of the parent 2,5-diphenyl-1,3,4-oxadiazole scaffold under different conditions can yield various nitro-isomers. researchgate.net The specific conditions, such as the use of nitric acid alone versus mixed acids, can direct the substitution to different positions on the phenyl rings. researchgate.net Such modifications can be used to tune the electronic properties of the molecule.
1,3,4-Oxadiazole Ring Functionalization: The 1,3,4-oxadiazole ring is an electron-deficient heterocycle and is known for its high thermal and chemical stability, making direct functionalization difficult. jchemrev.comjchemrev.com Therefore, modifications to the oxadiazole core are typically achieved by constructing the ring from pre-functionalized starting materials. nih.govnih.gov Advanced one-pot synthesis-arylation strategies have been developed that allow for the C-H functionalization of a monosubstituted 1,3,4-oxadiazole intermediate, offering a more flexible approach to producing 2,5-disubstituted derivatives. nih.gov
Formation of Hybrid Heterocyclic Systems Incorporating the 1,3,4-Oxadiazole Scaffold
The derivatization of this compound serves as a gateway to the synthesis of novel hybrid heterocyclic systems, where the oxadiazole unit is fused or linked to other heterocyclic rings. A prominent example is the synthesis of azetidin-2-ones (β-lactams). Schiff bases derived from the title compound can undergo a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base. researchgate.net This reaction results in the formation of a four-membered β-lactam ring attached to the oxadiazole scaffold, creating a hybrid molecule that combines the structural features of both heterocyclic systems. researchgate.net
Role in the Construction of Complex Molecular Architectures and Scaffolds
Beyond simple derivatization, this compound is a valuable building block for constructing larger and more complex molecular architectures. The reactivity of the aniline group allows it to be incorporated into π-extended systems, polymers, or dendrimers. For instance, related oxadiazole compounds have been used in Sonogashira cross-coupling reactions to create extended conjugated systems with potential applications in materials science. rsc.org The ability to link the this compound core to other functional units, such as through the formation of vinyl linkages or by coupling with other complex amines, enables the construction of sophisticated molecules with tailored electronic and optical properties. researchgate.net
Exploration of Structure-Function Relationships in Context of Chemical Transformations
The various chemical transformations of this compound allow for a systematic exploration of structure-function relationships.
Optical Properties: The conversion of the aniline to azo dyes through diazotization and coupling provides a clear example of a structure-property relationship. mdpi.com The specific coupling partner used (e.g., phenol, resorcinol) directly influences the electronic structure of the resulting azo dye, which in turn determines its color and UV-Visible absorption maximum (λmax). nih.gov By changing the substituents on the coupling partner, the optical properties of the dye can be finely tuned.
| Coupling Partner | Resulting Azo Dye Chromophore | Expected Effect on λmax |
| Phenol | 4-((2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)diazenyl)phenol | Baseline absorption |
| Resorcinol | 4-((2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)diazenyl)benzene-1,3-diol | Bathochromic shift (red shift) due to additional -OH group |
| N,N-dimethylaniline | 4-((2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)diazenyl)-N,N-dimethylaniline | Significant bathochromic shift due to strong electron-donating -N(CH₃)₂ group |
Biological Activity: In medicinal chemistry, derivatization is a key strategy for optimizing the biological activity of a lead compound. The synthesis of various Schiff bases, amides, and other heterocyclic hybrids from this compound is often driven by the goal of discovering new therapeutic agents. asianpubs.orgresearchgate.netnih.gov The nature of the substituents introduced can profoundly impact the compound's interaction with biological targets, leading to variations in activities such as antimicrobial or anticancer efficacy. asianpubs.org
Electronic Properties: For materials science applications, modifications to the peripheral phenyl rings or the groups attached to the aniline nitrogen can alter the molecule's electron-donating or electron-withdrawing character. This tuning of electronic properties is crucial for developing materials for organic light-emitting diodes (OLEDs) or other electronic devices, where the 1,3,4-oxadiazole core often serves as an electron transporter. nih.govresearchgate.net Replacing a phenyl ring with another heterocycle, such as thiophene, has been shown to cause a red shift in both absorption and emission spectra, demonstrating a direct structure-property correlation. rsc.org
Future Research Directions and Unexplored Avenues for 2 5 Phenyl 1,3,4 Oxadiazol 2 Yl Aniline
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
Current synthetic strategies for 1,3,4-oxadiazole (B1194373) derivatives often involve multi-step processes, including the initial formation of hydrazides, subsequent reaction with carboxylic acids or their derivatives, and a final cyclization step. nih.govijper.org A primary future objective is the development of more streamlined and environmentally benign synthetic methodologies.
Key Research Thrusts:
Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate reaction times and improve yields, as has been demonstrated for other 1,3,4-oxadiazole derivatives. mdpi.com This technique offers a significant advantage over conventional heating methods.
Green Chemistry Approaches: Investigating the use of greener solvents, catalyst systems (e.g., iodine-mediated cyclization), and reaction conditions that minimize environmental impact. mdpi.comnih.gov For instance, replacing hazardous reagents like phosphorus oxychloride with more benign alternatives is a critical goal. ijper.org
Scalability: Adapting laboratory-scale syntheses for large-scale industrial production is essential for any potential commercial application. This involves optimizing reaction parameters to ensure high yield and purity on a larger scale.
An example of a conventional synthesis pathway that could be optimized involves the selective reduction of a nitro-precursor, such as 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, to form the corresponding aniline (B41778) derivative. nih.govmdpi.com While effective, future work should focus on replacing reducing systems like sodium borohydride-tin(II) chloride with more sustainable alternatives. mdpi.com
Advanced Spectroscopic Characterization to Unravel Intricate Structural Details and Dynamic Processes
While standard spectroscopic techniques such as NMR (¹H and ¹³C), IR, UV-Vis, and mass spectrometry are routinely used to confirm the structure of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline and its analogs, advanced methods can provide deeper insights into its structural and dynamic properties. nih.govmdpi.comnih.gov
Areas for Advanced Study:
Multi-dimensional NMR: Techniques like NOESY and ROESY can elucidate through-space interactions, providing detailed information about the molecule's preferred conformation in solution and the spatial relationship between the phenyl and aniline rings.
Variable-Temperature NMR: This method can be used to study dynamic processes, such as the rotational barriers around the single bonds connecting the aromatic rings to the central oxadiazole core.
Solid-State NMR: To complement X-ray diffraction data, solid-state NMR can provide information about the local environment of atoms in the crystalline state, especially for distinguishing between different polymorphs.
Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to map fragmentation patterns, aiding in the structural elucidation of new derivatives and metabolites. rrpharmacology.ru
| Technique | Information Gained | Future Application for this compound |
| 2D NMR (NOESY/ROESY) | Through-space proton-proton correlations | Determine solution-state conformation and intramolecular interactions. |
| Variable-Temp. NMR | Rotational barriers, conformational exchange | Quantify the dynamics of ring rotation around the oxadiazole core. |
| Solid-State NMR | Local atomic environments in the solid state | Characterize different crystalline forms (polymorphs) and non-crystalline materials. |
| Powder X-ray Diffraction (XRD) | Crystalline structure and phase purity | Identify crystal phases and study polymorphism. scispace.comsciencepublishinggroup.com |
Deeper Mechanistic Understanding of Complex Cyclization and Derivatization Reactions
The formation of the 1,3,4-oxadiazole ring is a critical step in the synthesis of this compound. A more profound understanding of the reaction mechanisms involved in its formation and subsequent derivatization is crucial for optimizing reaction conditions and designing novel synthetic pathways.
Future Mechanistic Studies:
Computational Modeling: Employing Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and visualize transition states for the cyclization of N,N'-diacylhydrazine precursors. researchgate.net This can help identify rate-determining steps and predict the effects of different catalysts and substituents.
Kinetic Studies: Performing kinetic experiments to determine reaction orders, rate constants, and the influence of temperature and concentration on the cyclization and derivatization reactions.
Intermediate Trapping: Designing experiments to isolate or spectroscopically identify transient intermediates in the reaction pathway, providing direct evidence for the proposed mechanism. For example, understanding the intramolecular aza-Wittig–type cyclization can lead to new synthetic routes. ijper.org
Exploiting Advanced Computational Chemistry for De Novo Design and Optimization of Related Chemical Entities
Computational chemistry is a powerful tool for accelerating the discovery and optimization of new molecules with desired properties, moving beyond trial-and-error synthesis.
Computational Approaches for Future Research:
De Novo Design: Using computational algorithms to design novel derivatives of this compound with enhanced electronic, photophysical, or biological properties. Fragment-based drug design (FBDD) efforts can be used to create innovative inhibitors for specific targets. rsc.org
Structure-Property Relationships: Developing quantitative structure-property relationship (QSPR) models to predict the properties of new analogs based on their molecular structure. This can guide synthetic efforts toward compounds with the most promising characteristics.
Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding modes and affinities of designed compounds with biological targets, such as enzymes or receptors. nih.govrsc.org
Prediction of Spectroscopic and Photophysical Properties: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict UV-Vis absorption and emission spectra, helping to rationalize experimental observations and design molecules with specific optical properties. researchgate.neturfu.ru
Investigation of Solid-State Chemistry, Polymorphism, and Crystal Engineering
The arrangement of molecules in the solid state significantly influences a material's physical properties, including solubility, stability, and optical characteristics. The study of the solid-state chemistry of this compound is a largely unexplored but promising field.
Future Directions in Solid-State Chemistry:
Polymorph Screening: Conducting systematic studies to identify and characterize different crystalline polymorphs of the title compound. Each polymorph can exhibit unique properties, and finding the most stable form is crucial for many applications.
Crystal Engineering: Utilizing principles of crystal engineering to design and synthesize co-crystals and salts. rsc.org By introducing co-formers, it is possible to systematically modify intermolecular interactions such as hydrogen bonds (N—H···N), C-H···N interactions, and π–π stacking to tune the material's properties. rsc.orgnih.gov
Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals of new derivatives and polymorphs to precisely determine their three-dimensional structures. researchgate.netnih.gov This data is fundamental for understanding structure-property relationships and for rational crystal engineering.
| Intermolecular Interaction | Potential Influence on Crystal Packing |
| N—H···N Hydrogen Bonds | Formation of robust chains or dimers, influencing melting point and stability. |
| π–π Stacking | Affects electronic communication between molecules, relevant for optical and electronic properties. nih.gov |
| C-H···N/π Interactions | Weaker interactions that provide directional control over the crystal architecture. rsc.org |
Exploration of Photophysical Properties and Potential for Advanced Material Applications
Derivatives of 1,3,4-oxadiazole are known for their interesting photophysical properties, including strong fluorescence and electron-transporting capabilities, which makes them suitable candidates for optoelectronic devices. nih.govwordpress.com The photophysical characteristics of this compound itself are not extensively documented, representing a significant opportunity for research.
Avenues for Photophysical and Materials Research:
Comprehensive Photophysical Characterization: A detailed study of the absorption and emission spectra, fluorescence quantum yields, and lifetimes in various solvents to understand solvatochromic effects. mdpi.com
Organic Light-Emitting Diodes (OLEDs): Investigating the potential of this compound and its derivatives as electron-transporting or emissive materials in OLEDs, leveraging the known stability and electronic properties of the oxadiazole core. nih.gov
Fluorescent Sensors: Exploring the development of fluorescent chemosensors by functionalizing the aniline group. The fluorescence properties could be modulated by the presence of specific analytes like metal ions or nitroaromatic compounds. mdpi.com
Nonlinear Optics: Investigating the second- and third-order nonlinear optical (NLO) properties of new derivatives, as push-pull systems incorporating the electron-deficient oxadiazole ring can exhibit significant NLO responses. urfu.ru
The exploration of these future research directions will undoubtedly lead to a more comprehensive understanding of this compound and pave the way for the development of novel materials and technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
